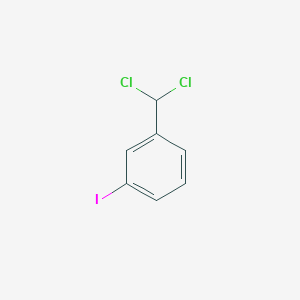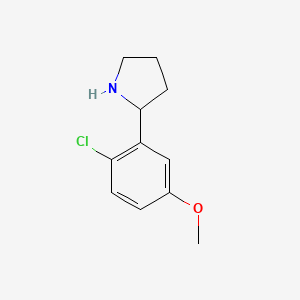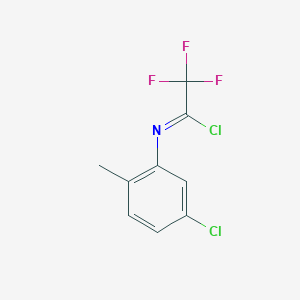
1-(5-Bromo-2,4-difluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,4-difluorophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-bromo-2,4-difluoroaniline with cyanamide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine derivative .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2,4-difluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to achieve the substitution of the bromine atom.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2,4-difluorophenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, particularly as an antimicrobial agent against multidrug-resistant bacterial species.
Biological Research: It is used in the study of biological processes and pathways, especially those involving guanidine derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2,4-difluorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of biological processes in target organisms . The presence of bromine and fluorine atoms enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-2,4-difluorophenyl)ethanone: This compound shares a similar phenyl ring structure but differs in the functional group attached to the phenyl ring.
1-(5-Bromo-2,4-difluorophenyl)indole: Another compound with a similar phenyl ring but with an indole moiety instead of a guanidine group.
Uniqueness
1-(5-Bromo-2,4-difluorophenyl)guanidine is unique due to its guanidine functional group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6BrF2N3 |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
2-(5-bromo-2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H6BrF2N3/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2H,(H4,11,12,13) |
InChI-Schlüssel |
HESFWDAISUZXDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)F)F)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


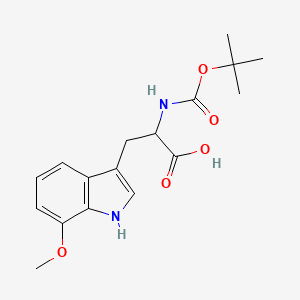
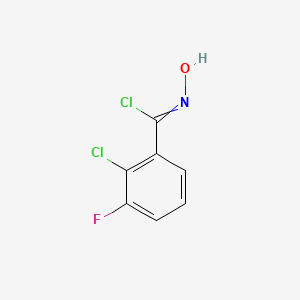
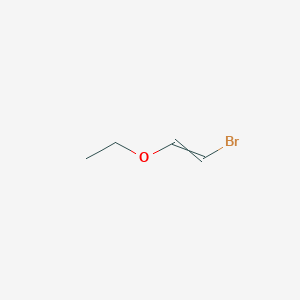
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

